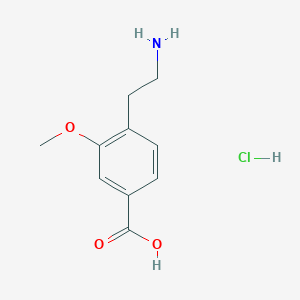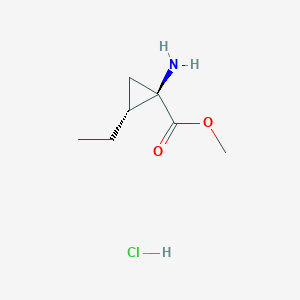
3-(2,2,2-Trifluoro-ethyl)-isoxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoro-ethyl)-isoxazole-5-carboxylic acid is an organic compound that features a trifluoroethyl group attached to an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoro-ethyl)-isoxazole-5-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethylamine with isoxazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(2,2,2-Trifluoro-ethyl)-isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .
科学研究应用
3-(2,2,2-Trifluoro-ethyl)-isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(2,2,2-Trifluoro-ethyl)-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional properties.
2,2,2-Trifluoroethylamine: Another related compound used in the synthesis of various trifluoroethyl derivatives.
Bis(2,2,2-trifluoroethyl) ether: A compound with two trifluoroethyl groups, used in different chemical applications.
Uniqueness
3-(2,2,2-Trifluoro-ethyl)-isoxazole-5-carboxylic acid is unique due to its isoxazole ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
3-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3/c7-6(8,9)2-3-1-4(5(11)12)13-10-3/h1H,2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNUQITNJYVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)

![methyl2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)
![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)





